molecular formula C18H20N2O3S2 B2699082 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-23-6

1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2699082
CAS RN: 868217-23-6
M. Wt: 376.49
InChI Key: XTIUNEXDKGCFLC-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Molecular Structure Analysis

The molecular structure consists of an imidazole ring with a sulfonyl group and a methylsulfonyl group attached to it. The 4-methoxyphenyl and 2-methylphenyl substituents contribute to its overall structure. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Characterization for Antimicrobial Use : A study by Patil et al. (2010) explored the synthesis of novel compounds structurally related to 1-(4-Methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole, focusing on developing better antimicrobial agents. The synthesized compounds showed significant antibacterial activity against a range of bacteria including Bacillus subtilis and Staphylococcus aureus (Patil et al., 2010).

Antiprotozoal Activity

  • Synthesis for Antiprotozoal Activity : Pérez‐Villanueva et al. (2013) synthesized derivatives of 1H-benzimidazole, which is structurally similar to the chemical , and tested them against protozoa like Trichomonas vaginalis. The compounds displayed strong antiprotozoal activity, even better than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).

Anti-Helicobacter Pylori Agents

  • Novel Anti-H. Pylori Agents : Carcanague et al. (2002) developed novel structures derived from 1H-benzimidazole, which effectively acted against the gastric pathogen Helicobacter pylori. These compounds showed low minimum inhibition concentration values and were highly selective (Carcanague et al., 2002).

Fuel Cell Applications

  • Direct Methanol Fuel Cell Applications : Chen et al. (2010) synthesized sulfonated polyimides bearing benzimidazole groups for application in direct methanol fuel cells. These materials showed high mechanical strength, thermal stability, and proton conductivity, indicating potential in energy applications (Chen et al., 2010).

Anticancer Research

  • Inhibitors for Anticancer Chemotherapy : Xu et al. (2004) researched aminoimidazole-4-carboxamide ribonucleotide transformylase (AICAR Tfase), an enzyme in the de novo purine biosynthesis pathway, as a target for anticancer chemotherapy. They discovered inhibitors with novel scaffolds, offering alternatives to classic antifolates used in chemotherapy (Xu et al., 2004).

Non-Folate-Based Inhibitors

  • Development of Non-Folate-Based Inhibitors : Kohl et al. (1992) worked on the development of non-folate-based inhibitors, specifically [(pyridylmethyl)sulfinyl]benzimidazoles, for use as antisecretory (H+,K+)-ATPase inhibitors. They emphasized the need for such inhibitors to be highly stable under physiological conditions (Kohl et al., 1992).

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-14-5-3-4-6-15(14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUNEXDKGCFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-methoxyphenyl)sulfonyl)-2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazole

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